

An In-depth Technical Guide to Isobutyl Heptanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyl heptanoate*

Cat. No.: B1585279

[Get Quote](#)

This technical guide provides a comprehensive overview of **isobutyl heptanoate**, a significant compound in the flavor and fragrance industry. The document is tailored for researchers, scientists, and professionals in drug development, presenting key chemical identifiers, physicochemical properties, and generalized experimental protocols.

Chemical Identification

Isobutyl heptanoate is chemically classified as a fatty acid ester.^[1] It is recognized by several identifiers across various chemical databases and regulatory bodies.

Identifier	Value
CAS Number	7779-80-8 ^{[1][2][3][4][5]}
IUPAC Name	2-methylpropyl heptanoate ^{[1][3]}
Synonyms	Heptanoic acid, 2-methylpropyl ester; Isobutyl heptylate; Isobutyl heptoate; 2-Methyl-1-propyl heptanoate ^{[1][3][5]}
Molecular Formula	C ₁₁ H ₂₂ O ₂ ^{[1][2][3][4]}
FEMA Number	2200 ^[1]
EINECS Number	231-940-1 ^[1]

Physicochemical Properties

Isobutyl heptanoate is a colorless liquid characterized by a green, fruity odor.[\[4\]](#)[\[6\]](#) A summary of its key physical and chemical properties is presented below.

Property	Value
Molecular Weight	186.29 g/mol [2]
Density	0.87 g/cm ³ [4]
Boiling Point	208 °C at 760 mmHg [4]
Flash Point	82.22 °C (180.0 °F) - closed cup [2]
Solubility	Soluble in most organic solvents [4]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of **isobutyl heptanoate** are proprietary and vary by laboratory, this section outlines the general scientific principles and methodologies.

3.1. Synthesis via Fischer Esterification

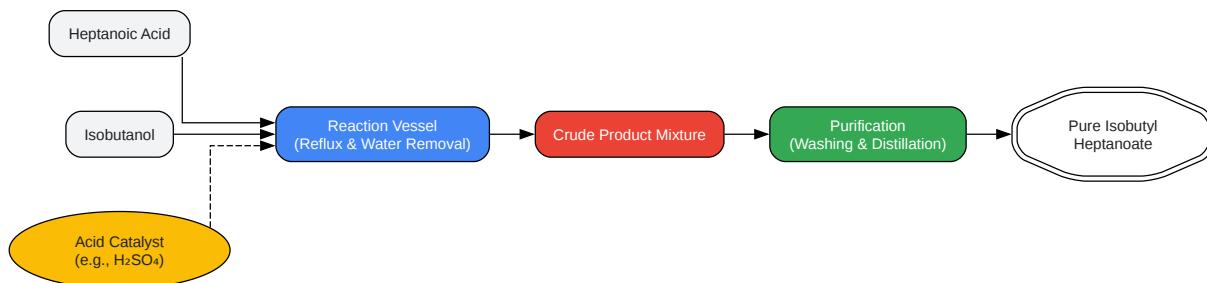
Isobutyl heptanoate is typically synthesized through Fischer esterification. This acid-catalyzed reaction involves the condensation of heptanoic acid with isobutanol.

- Reactants: Heptanoic acid and isobutanol.
- Catalyst: A strong acid, such as sulfuric acid or p-toluenesulfonic acid.
- Procedure:
 - Equimolar amounts of heptanoic acid and isobutanol are mixed in a round-bottom flask.
 - A catalytic amount of strong acid is added.
 - The mixture is heated under reflux. A Dean-Stark apparatus is often used to remove the water produced during the reaction, which drives the equilibrium towards the formation of

the ester.

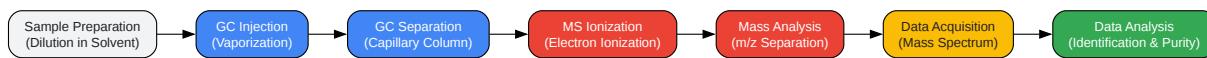
- Reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the reaction mixture is cooled and washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
- The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
- The crude product is purified by fractional distillation to yield pure **isobutyl heptanoate**.

3.2. Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)


The purity and identity of **isobutyl heptanoate** are commonly confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).^{[3][7]}

- Objective: To separate **isobutyl heptanoate** from any impurities and to confirm its molecular weight and fragmentation pattern.
- Methodology:
 - Sample Preparation: A dilute solution of **isobutyl heptanoate** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
 - Gas Chromatography:
 - A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.
 - An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and affinities for the stationary phase.
 - Mass Spectrometry:

- As the separated components elute from the GC column, they enter the mass spectrometer.
- In the ion source, the molecules are ionized, typically by electron ionization (EI).
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum that serves as a molecular fingerprint. The NIST WebBook provides reference mass spectral data for **isobutyl heptanoate**.^{[3][7]}


Visualizations

The following diagrams illustrate the synthesis and analytical workflow for **isobutyl heptanoate**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Isobutyl Heptanoate** via Fischer Esterification.

[Click to download full resolution via product page](#)

Caption: Analytical Workflow for **Isobutyl Heptanoate** using GC-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isobutyl heptanoate | C11H22O2 | CID 24516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isobutyl heptanoate USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 3. Heptanoic acid, 2-methylpropyl ester [webbook.nist.gov]
- 4. iso-Butyl-heptanoate | CAS 7779-80-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Temporary title [webprod.hc-sc.gc.ca]
- 6. butyl heptanoate, 5454-28-4 [thegoodsentscompany.com]
- 7. Heptanoic acid, 2-methylpropyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isobutyl Heptanoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585279#isobutyl-heptanoate-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com